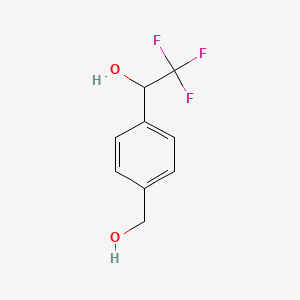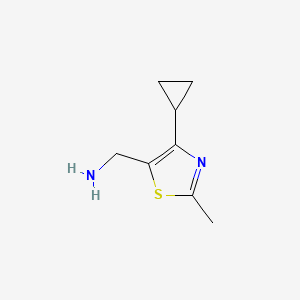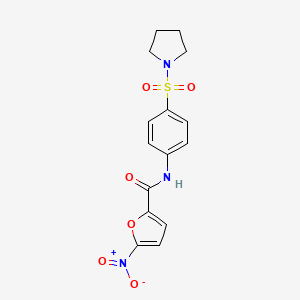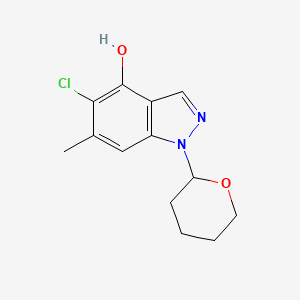
Hex-5-en-1-yldimethoxy(methyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hex-5-en-1-yldimethoxy(methyl)silane is an organosilicon compound with the molecular formula C9H20O2Si and a molecular weight of 188.34 g/mol . This compound is characterized by the presence of a hexenyl group attached to a silicon atom, which is further bonded to two methoxy groups and one methyl group. It is commonly used in various chemical applications due to its unique properties.
Preparation Methods
Hex-5-en-1-yldimethoxy(methyl)silane can be synthesized through several methods. One common synthetic route involves the reaction of hex-5-en-1-ol with chlorodimethylsilane in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at a controlled temperature to ensure high yield and purity . Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions for cost-effectiveness and efficiency.
Chemical Reactions Analysis
Hex-5-en-1-yldimethoxy(methyl)silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methoxy groups can be replaced by other nucleophiles.
Hydrolysis: In the presence of water, this compound can hydrolyze to form silanols and methanol.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Hex-5-en-1-yldimethoxy(methyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is utilized in the modification of biomolecules and surfaces for biological studies.
Mechanism of Action
The mechanism of action of hex-5-en-1-yldimethoxy(methyl)silane involves its ability to form stable bonds with other molecules through its silicon atom. The silicon atom can undergo various chemical reactions, allowing the compound to interact with different molecular targets and pathways. For example, in surface modification applications, the compound can form covalent bonds with hydroxyl groups on surfaces, leading to the formation of a stable siloxane layer .
Comparison with Similar Compounds
Hex-5-en-1-yldimethoxy(methyl)silane can be compared with other similar organosilicon compounds, such as methyltrimethoxysilane and octadecyltrimethoxysilane . While all these compounds contain silicon atoms bonded to methoxy groups, this compound is unique due to the presence of the hexenyl group, which imparts different chemical and physical properties. This uniqueness makes it suitable for specific applications where other compounds may not be as effective.
Similar Compounds
- Methyltrimethoxysilane
- Octadecyltrimethoxysilane
Properties
Molecular Formula |
C9H20O2Si |
|---|---|
Molecular Weight |
188.34 g/mol |
IUPAC Name |
hex-5-enyl-dimethoxy-methylsilane |
InChI |
InChI=1S/C9H20O2Si/c1-5-6-7-8-9-12(4,10-2)11-3/h5H,1,6-9H2,2-4H3 |
InChI Key |
KRTXUJQQASWSIK-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(CCCCC=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine](/img/structure/B12976344.png)



![(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;dihydrochloride](/img/structure/B12976361.png)








